Bis(2-bromobenzyl) ether

Catalog No.
S8629376
CAS No.
M.F
C14H12Br2O
M. Wt
356.05 g/mol
Availability
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Bis(2-bromobenzyl) ether

Product Name

Bis(2-bromobenzyl) ether

IUPAC Name

1-bromo-2-[(2-bromophenyl)methoxymethyl]benzene

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

InChI

InChI=1S/C14H12Br2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

FQXZUHVJHRZATF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCC2=CC=CC=C2Br)Br

Bis(2-bromobenzyl) ether is an organic compound with the chemical formula C14H12Br2O\text{C}_{14}\text{H}_{12}\text{Br}_2\text{O}. It consists of two 2-bromobenzyl groups linked by an ether bond. The molecular structure features a dihedral angle of 2.7° between the aromatic rings, indicating a nearly planar arrangement. The bromine atoms are positioned on the same side of the molecule, which influences its physical and chemical properties. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and phenols, and as an intermediate in various

  • Sigmatropic Rearrangement Reactions: It can undergo Claisen and Cope rearrangements, which are important in organic synthesis for forming new carbon-carbon bonds.
  • Reductive Etherification: This compound can be synthesized through reductive etherification processes involving aryl aldehydes, allowing for the formation of symmetrical dibenzyl ethers .
  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by various nucleophiles, making it a versatile intermediate in synthetic pathways.

Several methods have been developed for synthesizing bis(2-bromobenzyl) ether:

  • Direct Etherification: This method involves the reaction of 2-bromobenzyl alcohol with a suitable reagent (e.g., sodium hydride) in a solvent like tetrahydrofuran at elevated temperatures. The reaction typically requires careful control of conditions to yield high purity products .
  • Reductive Etherification: A more recent approach involves converting aryl aldehydes to symmetrical dibenzyl ethers through reductive etherification techniques, which can provide a more straightforward synthesis pathway .
  • Use of Catalysts: Various catalysts, such as iron(II/III) chloride, have been employed to facilitate the etherification process, improving yields and selectivity .

Several compounds share structural similarities with bis(2-bromobenzyl) ether. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(2-chlorobenzyl) etherAryl etherContains chlorine instead of bromine; different reactivity profile.
Bis(phenyl) etherAryl etherLacks halogen substituents; used widely as a solvent and reagent.
Bis(4-bromobenzyl) etherAryl etherBromine at para position; may exhibit different biological activity.
Bis(benzyl) etherAryl etherNo halogen substituents; commonly used in organic synthesis.

These compounds illustrate the diversity within aryl ethers while highlighting the unique aspects of bis(2-bromobenzyl) ether, particularly its halogenation pattern which influences both its reactivity and potential applications.

Bis(2-bromobenzyl) ether first emerged in synthetic chemistry literature in the early 21st century, with its earliest documented crystal structure reported in 2014. Unlike simpler brominated ethers such as 2-bromoethyl ether (discovered in the mid-20th century), this compound gained prominence due to its utility in cross-coupling reactions and as a precursor for advanced materials. The 2014 crystallographic study by Anuradha et al. provided the first atomic-resolution insights into its molecular geometry, confirming the synergistic effects of bromine substituents and ether linkages on its reactivity.

Nomenclature and Chemical Identification

IUPAC Name:
1-Bromo-2-[(2-bromophenyl)methoxymethyl]benzene.

CAS Registry Number:
12620059.

Synonyms:

  • o-Bromo-benzyl ether
  • SCHEMBL3865796
  • FQXZUHVJHRZATF-UHFFFAOYSA-N.

Molecular Weight:
356.05 g/mol.

Structural Features:

  • Two 2-bromobenzyl groups connected via an oxygen atom.
  • Bromine atoms positioned at the ortho-sites of each benzene ring.
  • Nearly coplanar aromatic rings ($$ \alpha = 2.7^\circ $$).

The synthesis of bis(2-bromobenzyl) ether revolves around etherification reactions involving brominated benzyl precursors. Two primary strategies dominate the literature: classical alkylation and transition metal-catalyzed approaches.

Reductive Etherification Strategies

Reductive etherification typically involves the coupling of benzyl alcohols or halides in the presence of a base or catalyst. A traditional method involves the reaction of 2-bromobenzyl alcohol with 2-bromobenzyl bromide using sodium hydride as a base in tetrahydrofuran (THF) at 60°C [1]. This one-pot procedure proceeds via an SN2 mechanism, where the alkoxide ion generated from 2-bromobenzyl alcohol attacks the electrophilic carbon of 2-bromobenzyl bromide. The reaction mixture is stirred for one hour, followed by slow evaporation over five days to yield colorless crystals of bis(2-bromobenzyl) ether [1].

A modern alternative employs iron(III) chloride hexahydrate (FeCl3·6H2O) as a catalyst in propylene carbonate, a green solvent [2]. This method achieves symmetrical etherification of 2-bromobenzyl alcohol at 70–120°C with yields ranging from 53% to 91% [2]. The iron-catalyzed pathway avoids strong bases, enhancing functional group compatibility and reducing waste.

Halogenation Techniques for Benzyl Precursors

The synthesis of bis(2-bromobenzyl) ether requires brominated benzyl precursors, typically prepared via electrophilic aromatic substitution or radical halogenation. For instance, 2-bromobenzyl bromide is synthesized by treating benzyl bromide with bromine in the presence of a Lewis acid catalyst like iron(III) bromide. Alternatively, 2-bromobenzyl alcohol can be brominated using phosphorus tribromide (PBr3) to yield the corresponding bromide [1].

Recent advances highlight the use of regioselective halogenation protocols to minimize di- or polybrominated byproducts. Directed ortho-bromination using directing groups or transition metal catalysts ensures high purity of the 2-bromo-substituted precursors, which is critical for subsequent etherification steps [2].

Optimization of Reaction Conditions

Reaction parameters significantly influence the efficiency of bis(2-bromobenzyl) ether synthesis. Key factors include:

  • Catalysts: Sodium hydride in traditional methods [1] versus FeCl3·6H2O in catalytic systems [2]. Iron catalysts offer advantages in cost and environmental impact.
  • Solvents: THF in classical approaches [1] versus propylene carbonate, which is recyclable and nontoxic [2].
  • Temperature: Lower temperatures (70°C) favor selectivity for electron-rich substrates, while higher temperatures (120°C) improve yields for electron-deficient precursors [2].

For example, the FeCl3·6H2O/propylene carbonate system achieves 91% yield for 2-methylbenzyl alcohol derivatives at 70°C but requires 120°C for 2-trifluoromethylbenzyl alcohol [2].

Comparative Analysis of Synthetic Routes

The table below contrasts the traditional and iron-catalyzed methods:

ParameterTraditional Method [1]Iron-Catalyzed Method [2]
CatalystSodium hydrideFeCl3·6H2O (5 mol%)
SolventTHFPropylene carbonate
Temperature60°C70–120°C
YieldNot explicitly reported53–91%
Reaction Time1 hour (stirring) + 5 days14–48 hours
ScalabilityLimited by slow evaporationHigh due to solvent recycling

The iron-catalyzed method excels in scalability and sustainability, whereas the traditional approach may offer higher purity through crystalline isolation [1] [2].

Bis(2-bromobenzyl) ether crystallizes in the monoclinic space group P2₁/n with well-defined unit cell parameters [1] [2]. The crystallographic characterization was performed using Cu Kα radiation at 296 K, revealing detailed structural information about the molecular arrangement in the solid state.

ParameterValue
Space GroupP2₁/n
a (Å)11.6022(6)
b (Å)10.1590(5)
c (Å)12.2368(6)
β (°)112.853(2)
Volume (ų)1329.10(12)
Z4
Temperature (K)296
Density (Mg m⁻³)1.769

The crystal structure determination employed a Bruker X8 Proteum diffractometer with Helios multilayer optics monochromator [1]. Data collection parameters included 10,361 measured reflections yielding 2,185 independent reflections with an R-factor of 0.073 and wR-factor of 0.192 [1]. The refinement was performed using SHELXL97 with hydrogen atoms fixed geometrically and constrained to ride on their parent atoms [1].

Dihedral Angle Analysis of Aromatic Rings

The molecular geometry of bis(2-bromobenzyl) ether reveals a nearly planar arrangement of the two aromatic rings, with a dihedral angle of 2.7(3)° between the aromatic systems [1] [2]. This small dihedral angle indicates minimal deviation from planarity, which significantly influences the compound's physical and chemical properties .

The geometric parameters demonstrate that the bromine atoms occupy positions on the same side of the molecule, creating an asymmetric distribution that affects the overall molecular dipole moment [1]. Key bond distances include:

ParameterValue
Br1—C14 (Å)1.897(5)
Br2—C1 (Å)1.900(6)
O1—C7 (Å)1.409(8)
O1—C8 (Å)1.409(7)
C6—C7 (Å)1.513(8)
C8—C9 (Å)1.508(8)
C7—O1—C8 (°)111.6(4)

The ether linkage exhibits a tetrahedral geometry around the oxygen atom with a C7—O1—C8 bond angle of 111.6(4)°, which is consistent with sp³ hybridization of the oxygen center [1].

X-ray Diffraction Patterns and Molecular Packing

The crystal structure analysis reveals that bis(2-bromobenzyl) ether exhibits van der Waals interactions as the primary intermolecular forces in the solid state [1] [4]. No significant intermolecular hydrogen bonds are observed beyond the van der Waals contacts, indicating that the crystal packing is primarily governed by dispersion forces and shape complementarity [1].

The molecular packing arrangement shows molecules organized in a herringbone pattern typical of aromatic compounds, with the nearly planar molecular geometry facilitating efficient packing [2]. The crystal structure analysis identified two weak intramolecular C—H···O hydrogen bonds:

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C5—H5···O10.932.322.685(7)103
C10—H10···O10.932.342.705(8)103

These intramolecular interactions contribute to the stabilization of the molecular conformation and may influence the compound's reactivity patterns [1]. The absence of strong intermolecular hydrogen bonding indicates that the crystal cohesion relies primarily on weaker non-covalent interactions [4].

Comparative Structural Features with Bis(4-bromophenyl) Ether

The structural comparison between bis(2-bromobenzyl) ether and bis(4-bromophenyl) ether reveals significant differences in molecular geometry and packing arrangements. While both compounds contain two bromine-substituted aromatic rings connected through an ether linkage, their structural features differ substantially due to the substitution pattern and bridging units.

CompoundDihedral Angle (°)Halogen PositionMolecular Formula
Bis(2-bromobenzyl) ether2.7orthoC₁₄H₁₂Br₂O
Bis(4-bromophenyl) ether~0 (estimated)paraC₁₂H₈Br₂O
Bis(2-chlorobenzyl) ether3.1orthoC₁₄H₁₂Cl₂O
Bis(benzyl) ether5.2noneC₁₄H₁₄O

The most notable difference lies in the bridging architecture: bis(2-bromobenzyl) ether contains methylene spacers (—CH₂—) between the aromatic rings and the central oxygen atom, while bis(4-bromophenyl) ether features direct aromatic-oxygen bonds [5] [6]. This structural variation results in different conformational flexibility and intermolecular interaction patterns.

Bis(4-bromophenyl) ether typically exhibits a coplanar arrangement of the two aromatic rings with a dihedral angle approaching 0°, facilitating π-π stacking interactions in the solid state [6] [7]. In contrast, the methylene spacers in bis(2-bromobenzyl) ether provide conformational freedom while maintaining a nearly planar overall geometry [1].

The ortho-substitution pattern in bis(2-bromobenzyl) ether introduces steric effects that influence both intramolecular geometry and intermolecular packing [8]. The bromine atoms positioned on the same side of the molecule create an asymmetric charge distribution, affecting the compound's dipole moment and crystal packing efficiency compared to the symmetrical para-substituted analogue .

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

355.92344 g/mol

Monoisotopic Mass

353.92549 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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